molecular formula C52H78N4O4 B12695897 1,1'-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate CAS No. 93940-47-7

1,1'-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate

Cat. No.: B12695897
CAS No.: 93940-47-7
M. Wt: 823.2 g/mol
InChI Key: BFNNQDZDKZAKBU-SNDIDGAMSA-N
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Description

1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two quinolinium rings connected by a decane chain, with amino and methyl groups attached to the quinolinium rings. The diundecenoate part of the compound indicates the presence of undecenoate groups, which are derived from undecenoic acid.

Preparation Methods

The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate involves multiple steps and specific reaction conditions. One common method involves the reaction of quinolin ammonium iodide with hydrogen chloride in water at elevated temperatures (60-80°C) for one hour. This is followed by the addition of aqueous hydrogen peroxide at 50°C, resulting in the formation of the desired compound . The industrial production of this compound typically involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in studies related to cell membrane interactions and as a probe for studying biological systems.

    Medicine: Investigated for its potential antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate involves its interaction with cell membranes. The compound adsorbs onto the bacterial cell wall, altering its permeability and causing leakage of intracellular components such as enzymes and metabolic intermediates. This disrupts the bacterial respiration and glycolysis processes, leading to cell death .

Comparison with Similar Compounds

1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate can be compared with other similar compounds, such as:

The uniqueness of 1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium) diundecenoate lies in its specific combination of quinolinium rings and undecenoate groups, which confer distinct chemical and biological properties.

Properties

CAS No.

93940-47-7

Molecular Formula

C52H78N4O4

Molecular Weight

823.2 g/mol

IUPAC Name

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;(E)-undec-2-enoate

InChI

InChI=1S/C30H38N4.2C11H20O2/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;2*1-2-3-4-5-6-7-8-9-10-11(12)13/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*9-10H,2-8H2,1H3,(H,12,13)/b;2*10-9+

InChI Key

BFNNQDZDKZAKBU-SNDIDGAMSA-N

Isomeric SMILES

CCCCCCCC/C=C/C(=O)[O-].CCCCCCCC/C=C/C(=O)[O-].CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C34)N)C

Canonical SMILES

CCCCCCCCC=CC(=O)[O-].CCCCCCCCC=CC(=O)[O-].CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C

Related CAS

6707-58-0 (Parent)

Origin of Product

United States

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